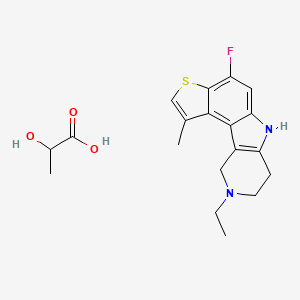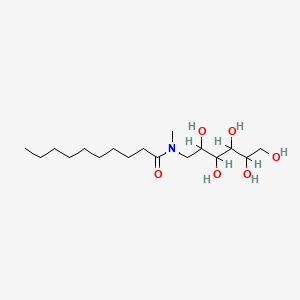
19-Deformyldesmycosin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
19-Deformyldesmycosin is a derivative of the macrolide antibiotic family, specifically a 16-membered macrolide. It is known for its antibacterial properties and is used in various scientific research applications. This compound is particularly interesting due to its unique structure and the potential it holds for medical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 19-Deformyldesmycosin involves multiple steps, starting from the parent compound, tylosin. The process includes selective removal of the formyl group from the desmycosin molecule. This is typically achieved through a series of chemical reactions involving specific reagents and conditions. The exact synthetic route can vary, but it generally involves the use of strong acids or bases to facilitate the removal of the formyl group.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving the use of automated systems and controlled environments to ensure consistency and purity of the final product.
化学反应分析
Types of Reactions: 19-Deformyldesmycosin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled temperatures.
Substitution: Halogens, alkylating agents, and other reagents under various conditions depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated compounds.
科学研究应用
19-Deformyldesmycosin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying macrolide antibiotics and their derivatives.
Biology: Investigated for its antibacterial properties and potential use in treating bacterial infections.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new antibiotics.
Industry: Utilized in the production of other macrolide derivatives and as a reference standard in quality control processes.
作用机制
The mechanism of action of 19-Deformyldesmycosin involves binding to the bacterial ribosome, inhibiting protein synthesis. This action disrupts the growth and replication of bacteria, making it an effective antibacterial agent. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are primarily related to protein synthesis inhibition.
相似化合物的比较
Tylosin: The parent compound from which 19-Deformyldesmycosin is derived.
Desmycosin: Another derivative of tylosin with similar antibacterial properties.
Erythromycin: A well-known macrolide antibiotic with a similar mechanism of action.
Uniqueness: this compound is unique due to its specific structural modifications, which enhance its antibacterial properties and make it a valuable compound for research and potential therapeutic applications. Its ability to inhibit protein synthesis in bacteria sets it apart from other similar compounds.
属性
CAS 编号 |
78740-70-2 |
|---|---|
分子式 |
C38H65NO13 |
分子量 |
743.9 g/mol |
IUPAC 名称 |
(11E,13Z)-6-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,7,9,13-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione |
InChI |
InChI=1S/C38H65NO13/c1-12-28-25(18-48-38-36(47-11)35(46-10)32(44)24(7)50-38)15-19(2)13-14-26(40)20(3)16-21(4)34(22(5)27(41)17-29(42)51-28)52-37-33(45)30(39(8)9)31(43)23(6)49-37/h13-15,20-25,27-28,30-38,41,43-45H,12,16-18H2,1-11H3/b14-13+,19-15- |
InChI 键 |
QPFZVOBGKSRNES-MYCMRBOKSA-N |
SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)C)C)C)COC3C(C(C(C(O3)C)O)OC)OC |
手性 SMILES |
CCC1C(/C=C(\C=C\C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)C)C)/C)COC3C(C(C(C(O3)C)O)OC)OC |
规范 SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)C)C)C)COC3C(C(C(C(O3)C)O)OC)OC |
同义词 |
19-deformyldesmycosin TMC 014 TMC-014 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (Z)-7-[(1R,2R,3R)-3-(2-hydroxyethylsulfanyl)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B1240372.png)





![(E)-1-[5-(2-chlorophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1240385.png)
![[R-(R*,S*)]-1-cyclohexyl-3-[(2-hydroxy-1-methyl-2-phenylethyl)amino]propan-1-one hydrochloride](/img/structure/B1240386.png)




![N-[2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl]-2-[methyl-(1-methyl-4-piperidinyl)amino]acetamide](/img/structure/B1240392.png)

